molecular formula C10H8BrN3O B12066706 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol

4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol

Cat. No.: B12066706
M. Wt: 266.09 g/mol
InChI Key: PFWWDFZZHQTJJN-UHFFFAOYSA-N
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Description

4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol is an organic compound that features a pyrazine ring substituted with an amino group and a bromine atom, as well as a phenol group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introducing a bromine atom to the pyrazine ring.

    Amination: Substituting an amino group at a specific position on the pyrazine ring.

    Coupling Reaction: Attaching the pyrazine ring to a phenol group through a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazines.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Components in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Biological Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Potential lead compounds for the development of new drugs.

    Diagnostics: Used in diagnostic assays.

Industry

    Dyes and Pigments: Components in the synthesis of dyes.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Amino-6-chloro-pyrazin-2-yl)-phenol: Similar structure with a chlorine atom instead of bromine.

    4-(3-Amino-6-fluoro-pyrazin-2-yl)-phenol: Similar structure with a fluorine atom instead of bromine.

    4-(3-Amino-6-iodo-pyrazin-2-yl)-phenol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 4-(3-Amino-6-bromo-pyrazin-2-yl)-phenol may confer unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

4-(3-amino-6-bromopyrazin-2-yl)phenol

InChI

InChI=1S/C10H8BrN3O/c11-8-5-13-10(12)9(14-8)6-1-3-7(15)4-2-6/h1-5,15H,(H2,12,13)

InChI Key

PFWWDFZZHQTJJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CN=C2N)Br)O

Origin of Product

United States

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